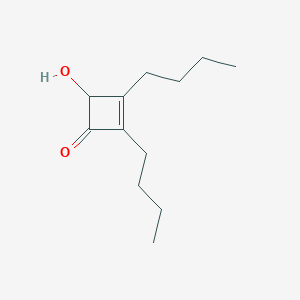
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one is an organic compound belonging to the class of cyclobutenones It is characterized by a cyclobutene ring with hydroxyl and butyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one typically involves the reaction of zirconocene-alkyne complexes with carbon monoxide. The process begins with the preparation of zirconocene dichloride in tetrahydrofuran, followed by the addition of n-butyllithium. The reaction mixture is then treated with trimethylphosphine and an alkyne, such as 7-tetradecyne. Carbon monoxide is introduced to the mixture, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Applications De Recherche Scientifique
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one involves its interaction with molecular targets through its hydroxyl and butyl groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxycyclobut-2-en-1-one: A simpler analog with similar structural features but lacking the butyl groups.
2,3-Dihexyl-4-hydroxycyclobut-2-en-1-one: A compound with longer alkyl chains, which may exhibit different physical and chemical properties.
Uniqueness
The presence of butyl groups enhances its solubility and stability, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
138151-75-4 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2,3-dibutyl-4-hydroxycyclobut-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-10(8-6-4-2)12(14)11(9)13/h11,13H,3-8H2,1-2H3 |
Clé InChI |
ZJAPGBPOGYFLHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=O)C1O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


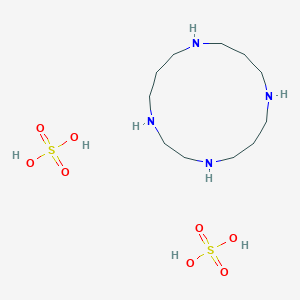
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
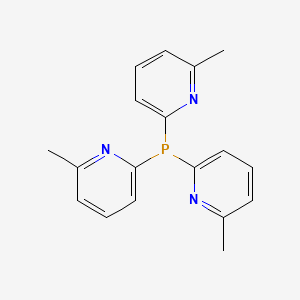
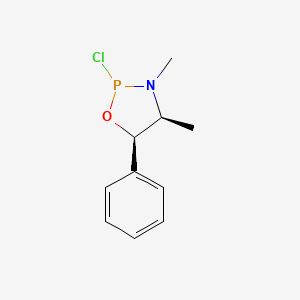
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
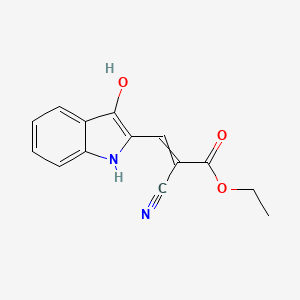

![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

